1-Benzoylazetidin-3-amine; trifluoroacetic acid

Medicinal chemistry Building block procurement Stoichiometric calculation

1-Benzoylazetidin-3-amine; trifluoroacetic acid (CAS 2406235-18-3) is the trifluoroacetic acid (TFA) salt of 1-benzoylazetidin-3-amine, a heterocyclic building block comprising a four-membered azetidine ring bearing a primary amine at the 3-position and an N-benzoyl protecting group. The free base counterpart is registered under CAS 887588-62-7 (molecular formula C₁₀H₁₂N₂O, MW 176.22), while the TFA salt form carries the molecular formula C₁₂H₁₃F₃N₂O₃ and a molecular weight of 290.24 g/mol.

Molecular Formula C12H13F3N2O3
Molecular Weight 290.242
CAS No. 2406235-18-3
Cat. No. B2818209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoylazetidin-3-amine; trifluoroacetic acid
CAS2406235-18-3
Molecular FormulaC12H13F3N2O3
Molecular Weight290.242
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=CC=C2)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C10H12N2O.C2HF3O2/c11-9-6-12(7-9)10(13)8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5,9H,6-7,11H2;(H,6,7)
InChIKeyZCANOJRMZGVWDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzoylazetidin-3-amine TFA Salt (CAS 2406235-18-3): Chemical Identity, Salt Form, and Procurement Baseline


1-Benzoylazetidin-3-amine; trifluoroacetic acid (CAS 2406235-18-3) is the trifluoroacetic acid (TFA) salt of 1-benzoylazetidin-3-amine, a heterocyclic building block comprising a four-membered azetidine ring bearing a primary amine at the 3-position and an N-benzoyl protecting group . The free base counterpart is registered under CAS 887588-62-7 (molecular formula C₁₀H₁₂N₂O, MW 176.22), while the TFA salt form carries the molecular formula C₁₂H₁₃F₃N₂O₃ and a molecular weight of 290.24 g/mol . The compound belongs to the 3-aminoazetidine class, which has been broadly exploited in medicinal chemistry as a conformationally constrained scaffold for kinase inhibitors, CNS-penetrant ligands, and peptide mimetics [1]. Commercially, the TFA salt is offered at purities of 95% (AChemBlock) to 98% (Leyan), with pricing at the 1 g scale ranging from approximately $775 to enquiry-only, depending on the vendor .

Why Free Base or HCl Salt Forms of 1-Benzoylazetidin-3-amine Cannot Substitute the TFA Salt Without Verification


Although the free base (CAS 887588-62-7) and hydrochloride salt (CAS 2514935-90-9) share the same 1-benzoylazetidin-3-amine pharmacophore, their physicochemical and handling properties diverge in ways that directly impact experimental reproducibility and supply chain decision-making. The TFA salt form is documented to confer enhanced solubility in polar aprotic solvents such as DMF and DMSO and improved stability under refrigerated storage (0–8 °C) compared to the free amine, which is susceptible to oxidative degradation and carbonate formation upon exposure to atmospheric CO₂ . The HCl salt (MW 212.67) introduces a chloride counterion that can interfere with downstream metal-catalyzed coupling reactions or biological assays sensitive to halide concentration, whereas the TFA counterion is largely inert in such contexts and can be readily exchanged under mildly basic workup conditions [1]. Procurement records further show that the TFA salt is more broadly stocked across multiple vendors with documented purity specifications, reducing lead-time uncertainty relative to the less commonly listed HCl salt .

Quantitative Differentiation Evidence: 1-Benzoylazetidin-3-amine TFA Salt vs. Free Base and HCl Salt Comparators


Molecular Weight and Counterion Mass Differentiation: TFA Salt vs. HCl Salt

The TFA salt (CAS 2406235-18-3, MW 290.24) carries a counterion mass contribution of 114.02 g/mol (CF₃CO₂H), whereas the HCl salt (CAS 2514935-90-9, MW 212.67) carries a chloride counterion of 36.46 g/mol . When calculating stoichiometric quantities for reaction scale-up, the TFA salt requires a 36.5% higher mass input per mole of active free base compared to the HCl salt. This directly affects cost-per-mole calculations and inventory management for multi-step synthetic sequences.

Medicinal chemistry Building block procurement Stoichiometric calculation

Vendor-Documented Purity: TFA Salt at 98% vs. Free Base at 95–97%

The TFA salt is commercially available at a documented purity of 98% (Leyan, Product No. 1829029), whereas the free base is listed at 95% (AChemBlock, multiple vendors) to 97% (Fluorochem, Product Code F728910) . This 1–3% absolute purity differential reduces the burden of unidentified impurities in biological assay interpretation and improves the atom economy of subsequent derivatization steps, where impurities in the starting building block propagate through multi-step syntheses.

Quality control Purity specification Procurement benchmark

Storage Condition Stringency: TFA Salt (0–8 °C) vs. Ambient-Tolerant Free Base Handling

The TFA salt requires refrigerated storage at 0–8 °C to maintain certified purity, as specified by AChemBlock (Catalog ID AD245346) . In contrast, the free base from Fluorochem is shipped and stored under ambient conditions with standard Ventilation requirements (Store in a well-ventilated place, keep container tightly closed) . While refrigeration imposes incremental cold-chain logistics costs, it also mitigates the risk of thermal degradation of the strained azetidine ring—a documented vulnerability of 3-unsubstituted azetidines at elevated temperatures [1].

Stability Storage condition Supply chain logistics

N-Benzoyl Protection Pattern: Orthogonal Deprotection Strategy vs. N-Boc and N-Cbz Azetidine-3-amine Building Blocks

1-Benzoylazetidin-3-amine features an N-benzoyl protecting group, which is stable to acidic conditions (including TFA) but cleavable under strongly basic or reductive conditions (e.g., LiAlH₄, NaOH/EtOH reflux). This orthogonality profile differs from the more common N-Boc-3-aminoazetidine (CAS 91188-15-3) and N-Cbz-3-aminoazetidine building blocks, which are acid-labile [1]. In synthetic sequences where acid-sensitive functionality must be preserved elsewhere in the molecule, the N-benzoyl protection offers a strategic advantage: the TFA salt form can be directly used in amide coupling or reductive amination without premature N-deprotection, a risk inherent to N-Boc analogs under the same conditions [2].

Protecting group strategy Synthetic accessibility Orthogonal deprotection

Patent-Linked CNS Therapeutic Potential: 3-Aminoazetidine Scaffold in Neurological Disorder Treatment

Patent US 6,734,176 (Aventis Pharma, 2004) discloses pharmaceutical compositions containing 3-aminoazetidine derivatives—including N-substituted variants structurally encompassing the 1-benzoylazetidin-3-amine scaffold—as active ingredients for the treatment of schizophrenia, anxiety disorders, depression, and epilepsy, acting through cannabinoid receptor modulation [1]. Separately, patent EP 0,155,870 and its US counterpart (4,822,895) establish that 1-substituted 3-aminoazetidines possess psychotropic activity, with the 3-amino-1-(6-chloropyrid-2-yl)azetidine derivative demonstrating anorexigenic activity at 15 mg/kg p.o. in a rat food intake model [2]. While 1-benzoylazetidin-3-amine itself is a protected precursor rather than a terminal bioactive agent, its direct structural relationship to these patent-exemplified pharmacophores positions it as a privileged late-stage diversifiable intermediate for CNS lead optimization programs, unlike simple 3-aminoazetidine (CAS 102065-86-1) which lacks the benzoyl handle for direct SAR exploration .

CNS drug discovery Patent landscape 3-Aminoazetidine pharmacology

Optimal Application Scenarios for 1-Benzoylazetidin-3-amine TFA Salt in Scientific Procurement


Late-Stage Diversification of CNS-Targeted Compound Libraries

Medicinal chemistry teams pursuing cannabinoid receptor modulators, triple reuptake inhibitors, or other CNS-active small molecules can employ 1-Benzoylazetidin-3-amine TFA salt as a versatile intermediate. The free 3-amino group enables rapid parallel amide coupling or reductive amination with diverse carboxylic acid or aldehyde building blocks, while the N-benzoyl group remains intact under the mildly acidic conditions of the TFA salt itself, avoiding premature deprotection [1]. This is directly relevant to the patent space established by US 6,734,176 and the 3-aminoazetidine-derived triple reuptake inhibitor series described in the literature [2].

Peptidomimetic and Constrained Peptide Synthesis

The azetidine ring imposes a defined torsional constraint (~10–15° puckering amplitude from planarity) that mimics the conformational restriction of a proline residue while offering an exocyclic amine for chain extension. The 3-aminoazetidine subunit has been validated as a turn-inducing element in head-to-tail cyclic peptide synthesis [3]. The TFA salt form of 1-benzoylazetidin-3-amine provides a directly weighable, non-hygroscopic solid that simplifies stoichiometric control in solid-phase peptide synthesis (SPPS) relative to the free base, which may retain varying amounts of solvent or carbonate contaminants.

Kinase Inhibitor Scaffold Optimization with Improved Fraction sp³ (Fsp³)

In kinase inhibitor programs aiming to reduce aromatic ring count and improve aqueous solubility—as exemplified by the JAK inhibitor design strategy employing an azetidin-3-amino bridging scaffold [4]—the 1-benzoylazetidin-3-amine TFA salt offers a building block with an Fsp³ value of 0.30 (calculated from the free base structure). This compares favorably to fully aromatic amide bioisosteres and aligns with the sp²-to-sp³ drug design paradigm for attenuating off-target kinase activity while maintaining on-target potency. The TFA salt's enhanced solubility in DMF and DMSO facilitates homogeneous reaction conditions for Pd-catalyzed N-arylation of the 3-amino group.

Protected Building Block for Multi-Step Synthesis Requiring Orthogonal N-Deprotection

Synthetic routes that contain acid-sensitive functionality (e.g., silyl ethers, acetals, Boc-protected amines elsewhere in the molecule) benefit from the N-benzoyl protection of this building block, which withstands TFA, dilute HCl, and other acidic conditions that would cleave N-Boc or N-Cbz groups [5]. The TFA salt can be directly charged into reaction vessels without a separate neutralization step when the subsequent reaction is base-mediated (e.g., amide coupling with EDCI/HOBt in the presence of DIPEA), streamlining the synthetic workflow and reducing unit operations.

Quote Request

Request a Quote for 1-Benzoylazetidin-3-amine; trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.